molecular formula C13H7N3O4 B5065682 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5065682
M. Wt: 269.21 g/mol
InChI Key: JRWIJYVFPKNQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is also known as NPID and has been synthesized using various methods.

Scientific Research Applications

4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. One of the main applications is in the development of new drugs. This compound has been reported to have anticancer activity, and studies have shown that it inhibits the growth of various cancer cell lines. In addition, this compound has been shown to have antiviral activity against HIV-1, and it has been suggested that it could be developed into a new class of antiviral drugs.

Mechanism of Action

The mechanism of action of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antiviral activity against HIV-1.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a new drug candidate. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for research on 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding the mechanism of action could lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. In addition, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective drugs.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. Further studies are needed to elucidate its mechanism of action and determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been reported in the literature using different methods. One method involves the reaction of 4-nitrophthalic anhydride with 4-aminopyridine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 4-nitrophthalic acid with 4-aminopyridine in the presence of polyphosphoric acid. Both methods have been reported to yield the desired product in good yields.

properties

IUPAC Name

4-nitro-2-pyridin-4-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-4-6-14-7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWIJYVFPKNQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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